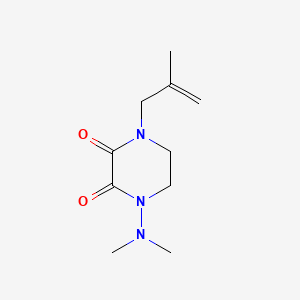![molecular formula C21H20FN3O2 B2795377 4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide CAS No. 1251683-92-7](/img/structure/B2795377.png)
4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The presence of a piperidine ring indicates that this compound may have biological activity, as piperidine is a common motif in many drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonamide group, and aromatic rings. The chlorine atom on the benzene ring and the methyl group on the phenyl ring could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions. The chlorine atom might be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the sulfonamide could increase the compound’s solubility in water .Scientific Research Applications
HIV-1 Inhibition and Antagonistic Properties
Research has shown interest in methylbenzenesulfonamide derivatives due to their active groups like pyridine, benzenesulfonyl, and bromine atoms. These compounds, including intermediates prepared from N-Benzyl-4-piperidone, have been studied for their potential as targeting preparations in the prevention of human HIV-1 infection. Notably, novel compounds synthesized through these intermediates have been identified as candidate compounds for drug development, showcasing their potential in therapeutic applications against HIV-1 (Cheng De-ju, 2015).
Phospholipase A2 Inhibition for Cardiovascular Protection
Sulfonamides, including the discussed compound, have been evaluated for their inhibitory effects on membrane-bound phospholipase A2 (PLA2). These studies have revealed that certain derivatives exhibit potent inhibitory activity, significantly reducing the size of myocardial infarction in animal models. This suggests their potential application in the development of therapeutic agents for cardiovascular diseases (H. Oinuma et al., 1991).
Enhancement of Cognitive Functions
Investigations into sulfonamide derivatives have also extended to their effects on cognitive functions. For example, SB-399885 has been studied for its affinity for 5-HT6 receptors and demonstrated significant cognitive enhancing properties in aged rat models. This research highlights the potential of sulfonamide derivatives in treating cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Enzymatic Inhibition for Therapeutic Applications
Further studies have synthesized and evaluated sulfonamides bearing the piperidine nucleus for their activity against cholinesterase enzymes. These compounds have shown promising activities, indicating their potential in the development of treatments for diseases related to enzymatic dysfunction, such as Alzheimer's (H. Khalid, 2012).
Carbonic Anhydrase Inhibition for Cancer Therapy
A notable area of research involves the inhibition of carbonic anhydrase isozymes, with some sulfonamides incorporating 1,3,5-triazine moieties showing high inhibitory activity against isozymes relevant to cancer. These studies suggest the therapeutic potential of these compounds in cancer treatment by targeting specific carbonic anhydrase isozymes associated with tumor growth and metastasis (Nabih Lolak et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-5-4-6-14(2)20(13)24-18(26)12-27-19-11-15(3)23-21(25-19)16-7-9-17(22)10-8-16/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCOERKINLFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
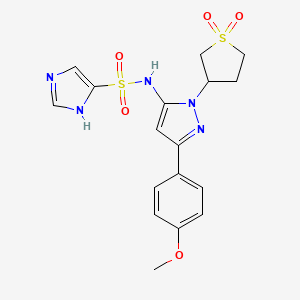
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)


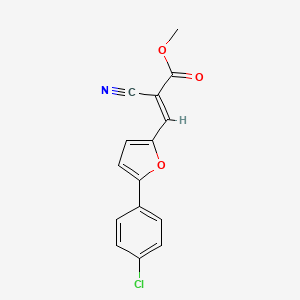
![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)
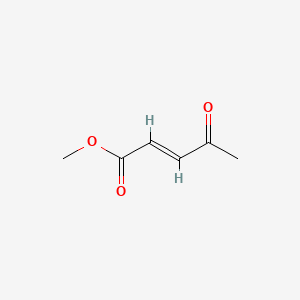
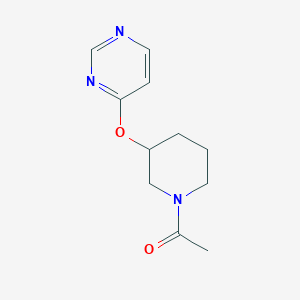
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)
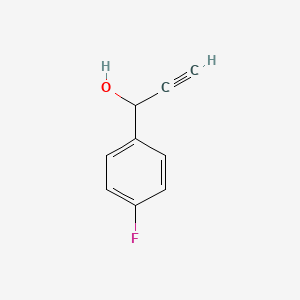
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)
![1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide](/img/structure/B2795316.png)
